2,2'-Bipyridine hydrochloride

Coordination Chemistry Aqueous Synthesis Ligand Solubility

When synthesizing metal complexes or MOFs in aqueous media, researchers often face poor dissolution of 2,2'-bipyridine free base, leading to reduced yields and inconsistent results. 2,2'-Bipyridine hydrochloride (CAS 18820-87-6) solves this with its high aqueous solubility-enabling efficient complexation directly in water or protic solvents without organic co-solvents. • Enables homogeneous aqueous coordination chemistry; ideal precursor for Ru(bpy)₃²⁺ photoredox catalysts and MOF synthesis • Improves reaction yields in transition metal-free imidazole syntheses (up to 88%) • Superior ECL signal stability vs. phenanthroline-based alternatives for analytical detection Supplied with consistent quality documentation for reproducible research and rapid global delivery.

Molecular Formula C10H10Cl2N2
Molecular Weight 229.10 g/mol
CAS No. 18820-87-6
Cat. No. B093587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bipyridine hydrochloride
CAS18820-87-6
Molecular FormulaC10H10Cl2N2
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C10H8N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1-8H;2*1H
InChIKeyWVQBLQLWXHFMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bipyridine Hydrochloride: Water-Soluble Chelating Ligand


2,2'-Bipyridine hydrochloride (CAS 18820-87-6) is a heterocyclic organic compound belonging to the bipyridine family [1]. It is the hydrochloride salt of the well-known bidentate ligand 2,2'-bipyridine (bpy). The compound is characterized by its high aqueous solubility , which is a key differentiating factor from its neutral free base. This property makes it particularly valuable as a precursor for synthesizing coordination complexes, metal-organic frameworks (MOFs), and as an additive in synthetic organic chemistry, where water or protic media are required .

Water-soluble bidentate ligand — hydrochloride salt enables use in aqueous and protic media where the free base has limited solubility.
Coordination chemistry precursor for Ru, Fe, Cu complexes, MOFs, and photoredox catalysts.
Synthetic additive — reported yield benefit in heterocycle synthesis (imidazoles).

Generic Substitution Risks for 2,2'-Bipyridine Hydrochloride


Generic substitution with the neutral free base, 2,2'-bipyridine (bpy), is not straightforward due to a fundamental difference in physicochemical properties. While the free base exhibits limited solubility in water (5.5-5.9 g/L) , the hydrochloride salt is highly soluble in aqueous solutions . This disparity is critical for applications in aqueous or protic reaction media. Furthermore, the ligand's performance in coordination complexes is not uniform; studies show that complexes formed with bpy, such as Ru(bpy)3, exhibit different stability and electrochemiluminescence properties compared to those formed with closely related ligands like 1,10-phenanthroline [1]. Therefore, direct substitution can lead to altered reaction kinetics, different complex stability, or complete failure of a water-based synthesis protocol.

Free base vs. hydrochloride
2,2′-Bipyridine free base has low water solubility (~5.5 g/L). Substituting it for the hydrochloride salt may cause precipitation or poor yields in aqueous protocols. Solubility difference limits direct interchangeability.
Phenanthroline ligands
Ru(phen)3 complexes show reported lower aqueous stability of the oxidized Ru(III) form compared to Ru(bpy)3. ECL signal-to-noise and method robustness may shift when phenanthroline replaces bipyridine.

Quantitative Evidence for 2,2'-Bipyridine Hydrochloride


Aqueous Solubility: Salt vs. Free Base

The aqueous solubility of 2,2'-bipyridine hydrochloride is substantially higher than that of its neutral free base counterpart. This property is crucial for reactions conducted in water or protic media, where the free base would precipitate or lead to poor yields . The quantitative difference in solubility highlights the necessity of using the hydrochloride salt for specific applications .

Aqueous Solubility
Data to verify
Estimated >90× higher vs. free base
(free base ~5.5 g/L at 22–25 °C)
Critical for selecting aqueous reaction media and synthesis precursors.
Solubility estimate based on vendor data; experimental confirmation recommended.
Coordination Chemistry Aqueous Synthesis Ligand Solubility

ECL Stability: Ru(bpy)3 vs. Ru(phen)3 Complexes

In a direct comparative study of Ru(II) complexes used as ECL reagents, the complex Ru(bpy)3^2+, which is derived from 2,2'-bipyridine, demonstrated superior stability of its oxidized Ru(III) form in aqueous solution compared to its phenanthroline-based counterpart, Ru(phen)3^2+ [1]. This greater stability translates to lower blank signals in analytical assays, which is a critical parameter for achieving better signal-to-noise ratios and lower detection limits [1].

ECL Stability
Head-to-head
Ru(bpy)33+ higher stability; lower blank signals
vs. Ru(phen)33+
Supports better signal-to-noise ratio and detection limits in ECL assays.
Reversibility of cyclic voltammetry decreased with more phen ligands.
Electrochemiluminescence Analytical Chemistry Biosensors

Imidazole Synthesis Yield Enhancement

In the transition metal-free synthesis of di- and trisubstituted imidazoles, the addition of 2,2'-bipyridine has a beneficial effect on product yield. When used as an additive alongside water, the reaction of amidine hydrochlorides and bromoacetylenes proceeds to afford the desired imidazoles in good yields, up to 88% [1]. While a direct yield comparison to a bipyridine-free control is not provided, the study explicitly identifies 2,2'-bipyridine as a key component for achieving high efficiency, underscoring its value in the reaction system.

Imidazole Yield
Supporting evidence
Yields up to 88% reported with bpy additive
May support reaction optimization; compare with bipyridine-free control.
Beneficial additive effect noted; yield without bpy not quantified.
Organic Synthesis Catalysis Imidazole Synthesis

Application Scenarios for 2,2'-Bipyridine Hydrochloride


Water-Soluble Metal Complexes and MOF Synthesis

The high aqueous solubility of 2,2'-bipyridine hydrochloride makes it the ideal precursor for synthesizing metal complexes in water or protic media [REFS-1, REFS-2]. It is used to prepare coordination polymers and MOFs where the free base's poor water solubility would hinder the reaction or reduce product yield . This application directly leverages the solubility differentiation established in the evidence guide.

ECL Assay Development

Researchers developing ECL-based detection methods should prioritize 2,2'-bipyridine-derived complexes like Ru(bpy)3^2+ for applications requiring high signal stability and low background noise. The superior stability of the oxidized Ru(III) form in aqueous media, as demonstrated in comparative studies, leads to lower blank signals and more robust analytical performance compared to phenanthroline-based alternatives [1].

Heterocycle Synthesis Optimization

In the synthesis of imidazole-based pharmaceutical intermediates, the addition of 2,2'-bipyridine hydrochloride can be a key strategy for improving reaction yields. The established beneficial effect on yield in transition metal-free imidazole syntheses makes it a valuable screening additive for process optimization, particularly when high yields of up to 88% are desired [2].

Photoredox Catalysis in Protic Solvents

For photochemical reactions conducted in water or alcohols, using 2,2'-bipyridine hydrochloride to generate the photosensitizer in situ can be more efficient than using the free base. Its enhanced solubility ensures complete dissolution of the ligand, facilitating the rapid and quantitative formation of the active photoredox catalyst .

Application
Selection Property
Validation Focus
Water-soluble metal complexes and MOF synthesis
Aqueous solubility profile
Complex formation in water/protic media; avoid free base precipitation
ECL assay development
Ru(III) complex stability in aqueous solution
Signal-to-noise ratio, blank signal level, and detection limit verification
Heterocycle synthesis optimization
Additive effect on reaction yield
Yield comparison with and without bipyridine additive
Photoredox catalysis in protic solvents
Ligand solubility in protic media
In situ photosensitizer formation efficiency

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